3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-(3-phenylsulfanylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)10-11-24-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAIOHTYPYBEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide involves a combination of directed C–H arylation and transamidation chemistry. The synthetic route typically starts with benzofuran-2-carboxylic acid as the precursor. The process involves the following steps :
8-Aminoquinoline Installation: This step involves the installation of an 8-aminoquinoline directing group onto the benzofuran-2-carboxylic acid.
C–H Arylation: Palladium-catalyzed C–H arylation is used to introduce aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold.
Transamidation: A one-pot, two-step transamidation procedure is employed to achieve the final product.
Chemical Reactions Analysis
3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a fluorescent chemosensor for the selective detection of metal ions such as Fe3+.
Mechanism of Action
The mechanism of action of 3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent chemosensor, the compound binds selectively to Fe3+ ions, resulting in a “turn-on” fluorescence enhancement. This interaction is facilitated by the formation of a complex between the compound and the metal ions, which can be studied using techniques such as UV-vis absorption and fluorescence spectroscopy .
Comparison with Similar Compounds
Structural and Electronic Differences
- Phenylthio vs. Chloro/Halogen Substituents: The phenylthio group in the target compound differs from the chloro group in ’s analog.
- Phenylpropanamido vs. Biphenyl Acetamido : The biphenyl group in ’s compound increases molecular weight and hydrophobicity, whereas the phenylthio group offers a balance between steric bulk and electronic effects .
- Methoxyphenyl vs. Fluorophenyl : The methoxy group in ’s analog is electron-donating, contrasting with the electron-withdrawing fluorine in and . This impacts binding affinity in target proteins .
Biological Activity
The compound 3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide is a novel benzofuran derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including anticancer properties, neuroprotective effects, and its role as a fluorescent chemosensor. The synthesis methods, structure-activity relationships (SAR), and relevant case studies will also be discussed.
Structure
The compound features a benzofuran core with a phenylthio group and a propanamido moiety, which contribute to its unique biological properties. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Material : Benzofuran-2-carboxylic acid is used as the precursor.
- C–H Arylation : This step introduces aryl substituents via palladium-catalyzed reactions.
- Transamidation : A one-pot procedure is employed to convert the intermediate into the final product.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. Notably, this compound has shown potent activity against:
- ACHN (renal)
- HCT15 (colon)
- MM231 (breast)
- NUGC-3 (gastric)
- NCI-H23 (lung)
- PC-3 (prostate)
These effects were measured using the sulforhodamine B assay, revealing low micromolar IC50 values . The compound also inhibits NF-kappa B transcriptional activity, which is crucial for cancer cell proliferation and survival.
Neuroprotective Effects
In studies evaluating neuroprotective properties, derivatives of benzofuran have demonstrated efficacy in protecting neuronal cells from excitotoxic damage induced by NMDA receptors. For instance, certain modifications to the benzofuran structure enhance its protective effects against oxidative stress and neuronal cell death .
Fluorescent Chemosensor
This compound has been explored for its ability to act as a fluorescent chemosensor for metal ions like Fe³⁺. The binding of Fe³⁺ enhances fluorescence, allowing for selective detection of metal ions in biological samples.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of specific functional groups significantly influences biological activity. For example:
- The phenylthio group enhances anticancer activity.
- Modifications at the propanamido position can increase neuroprotective effects.
These insights suggest that further structural modifications could lead to more potent derivatives with enhanced therapeutic profiles .
Case Study 1: Anticancer Activity Evaluation
A study synthesized a series of benzofuran derivatives, including this compound. The derivatives were evaluated for their cytotoxicity across multiple cancer cell lines. Results indicated that compounds with hydrophobic substituents exhibited increased anticancer activity due to better membrane permeability and target interaction .
Case Study 2: Neuroprotective Effects
In vitro evaluations using primary cultured rat cortical neurons showed that specific derivatives provided significant protection against NMDA-induced excitotoxicity. One derivative demonstrated neuroprotective effects comparable to memantine, a known NMDA antagonist .
Q & A
Q. What are the key considerations for synthesizing 3-(3-(Phenylthio)propanamido)benzofuran-2-carboxamide with high purity?
Synthesis involves multi-step processes, including the preparation of the benzofuran-2-carboxamide core followed by introducing the phenylthio-propanamido moiety. Key steps include:
- C-H Arylation : Palladium-catalyzed reactions to functionalize the benzofuran core (e.g., attaching thioether groups) .
- Transamidation : A one-pot, two-step reaction to form the propanamido linker, requiring precise control of temperature and stoichiometry to avoid side products .
- Purification : Use preparative HPLC or column chromatography to isolate the compound, followed by characterization via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm purity (>95%) .
Q. How can researchers characterize the structural integrity of this compound?
- Spectroscopic Methods : NMR (H, C) to confirm the benzofuran core, phenylthio group, and amide linkages. IR spectroscopy to validate carbonyl (C=O) and amide (N-H) functional groups .
- Chromatography : HPLC with UV detection to assess purity, especially for detecting residual solvents or unreacted intermediates .
- Mass Spectrometry : HRMS to verify molecular weight and fragmentation patterns .
Q. What initial biological screening strategies are recommended for this compound?
- In Vitro Assays : Screen against panels of enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, inflammatory models) to identify potential targets. Use dose-response curves (IC/EC) to quantify activity .
- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with putative molecular targets (e.g., receptors, DNA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Systematic Substitution : Replace the phenylthio group with other sulfur-containing substituents (e.g., sulfonyl, thiol) to evaluate electronic and steric effects on activity .
- Propanamido Linker Modification : Test alkyl or aryl variants of the propanamido chain to assess flexibility and hydrophobicity impacts .
- Biological Profiling : Compare activity across analogs using standardized assays (e.g., apoptosis induction, cytokine inhibition) to identify critical structural motifs .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Orthogonal Assays : Validate activity using multiple methods (e.g., enzymatic inhibition + cell viability assays) to rule out assay-specific artifacts .
- Compound Integrity Verification : Re-test the compound under standardized conditions, ensuring purity (>98% by HPLC) and correct stereochemistry .
- Meta-Analysis : Compare study parameters (e.g., cell line origins, incubation times) to identify confounding variables .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Target Identification : Use chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate interacting proteins .
- Structural Biology : Co-crystallization or cryo-EM to visualize binding interfaces with targets (e.g., enzymes, receptors) .
- Pathway Analysis : RNA sequencing or phosphoproteomics to map downstream signaling effects in responsive cell lines .
Methodological Notes
- Synthesis Scalability : Lab-scale protocols (e.g., batch reactors) are preferred for exploratory work, but continuous flow systems may improve yield for gram-scale production .
- Data Reprodubility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing raw data and protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
